molecular formula C7H9N3 B1396264 (1-Ethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1238437-27-8

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1396264
CAS RN: 1238437-27-8
M. Wt: 135.17 g/mol
InChI Key: MDLILOGEFQBDLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(1-Ethyl-1H-pyrazol-4-yl)acetonitrile”, is a topic of ongoing research. Pyrazole-containing compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as (1-Ethyl-1H-pyrazol-4-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies are often conducted on pyrazole-bearing compounds to justify their pharmacological activities . For instance, a molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .

Synthesis Strategies

Pyrazole compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . These strategies are often employed in the synthesis of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile .

Antimicrobial Evaluation

Difluoromethylated pyrazole derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

Anticancer Activity

Pyrazole derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity . These compounds have shown promising results, indicating their potential use in cancer treatment .

Coordination Chemistry and Organometallic Chemistry

Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They are often used as ligands in the synthesis of complex metal compounds .

properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLILOGEFQBDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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